D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribulose 1,5-bisphosphate sodium salt, also known as RuDP, is a component of the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) . RuDP is used to identify, differentiate, and characterize RuBisCO .

Synthesis Analysis

The synthesis of D-Ribulose 1,5-bisphosphate sodium salt is closely related to the Calvin-Benson-Bassham (CBB) cycle . The CBB cycle involves the fixation of atmospheric carbon dioxide (CO2) and plays a key role in plant metabolism by providing metabolic intermediates for starch and sucrose biosynthesis . The first step of the cycle involves the enzyme RuBisCO, which catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA) . The following steps include ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .

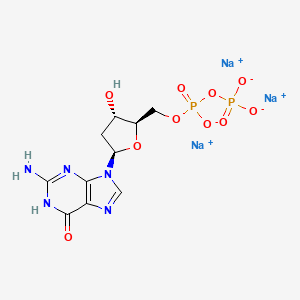

Molecular Structure Analysis

The molecular structure of D-Ribulose 1,5-bisphosphate sodium salt is represented by the empirical formula C5H12O11P2 · xNa+ · yH2O . The molecular weight of the compound is 310.09 (anhydrous free acid basis) .

Chemical Reactions Analysis

D-Ribulose 1,5-bisphosphate sodium salt is involved in the Calvin cycle, where it is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO .

Physical And Chemical Properties Analysis

D-Ribulose 1,5-bisphosphate sodium salt is a white powder . It is soluble in water, with a solubility of approximately 50 mg/mL, producing a clear, colorless to light yellow solution . The compound should be stored at a temperature of -20°C .

Mechanism of Action

The mechanism of action of D-Ribulose 1,5-bisphosphate sodium salt is primarily through its role in the Calvin cycle . It is metabolized into glycerate 3-phosphate (G3P) by the enzyme RuBisCO . RuBisCO catalyzes the incorporation of inorganic carbon into 3-phosphoglyceric acid (3PGA), and the subsequent steps involve ten enzymes that catalyze the regeneration of RuBP, the substrate of RuBisCO .

Safety and Hazards

D-Ribulose 1,5-bisphosphate sodium salt is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .

properties

CAS RN |

108321-97-7 |

|---|---|

Product Name |

D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT |

Molecular Formula |

C5H8Na4O11P2 |

Molecular Weight |

398.017022 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

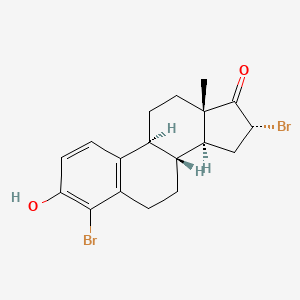

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)